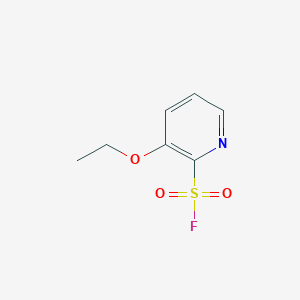

3-Ethoxypyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxypyridine-2-sulfonyl fluoride: is an organofluorine compound with the molecular formula C₇H₈FNO₃S. It is a derivative of pyridine, where the 2-position is substituted with a sulfonyl fluoride group and the 3-position with an ethoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridine-2-sulfonyl fluoride typically involves the reaction of 3-ethoxypyridine with a sulfonyl fluoride reagent under controlled conditions. One common method includes the use of sulfur tetrafluoride (SF₄) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation: Products include sulfonic acids and sulfonates.

Reduction: Products include sulfinates and sulfides.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Ethoxypyridine-2-sulfonyl fluoride is primarily used as a versatile reagent in organic synthesis. Its applications include:

- Building Block for Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, which are critical in pharmaceuticals and agrochemicals. The compound's ability to participate in sulfur(VI) fluoride exchange reactions makes it particularly useful in constructing complex molecular architectures.

- Synthesis of Sulfonamides : The sulfonyl fluoride group can be converted into sulfonamides, which are important pharmacophores in drug development. This conversion allows for the introduction of diverse functional groups into the molecular framework .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown promise in several key areas:

- Enzyme Inhibition Studies : It acts as a sulfonylating agent that modifies amino acid residues in proteins, facilitating the study of enzyme mechanisms and protein interactions. This is particularly relevant for understanding the roles of nucleophilic residues like cysteine and serine .

- Potential Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown significant inhibition of cyclooxygenase enzymes (COX) and promising activity against various cancer cell lines, indicating potential for drug development .

Industrial Applications

The compound is also utilized in industrial settings for:

- Production of Specialty Chemicals : Its reactivity allows it to be employed in the synthesis of specialty chemicals, including dyes and polymers. The ability to modify chemical properties through sulfonylation contributes to developing materials with unique characteristics .

Case Study 1: Enzyme Inhibition

A study evaluated the use of this compound as an enzyme inhibitor. The results indicated that this compound significantly inhibited COX-2 activity with an IC50 value of 0.034 μM, showcasing its potential as an anti-inflammatory agent.

| Compound | COX-2 Inhibition (IC50 μM) |

|---|---|

| This compound | 0.034 |

| Celecoxib | 0.052 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.4 |

| HOS | 17.6 |

| HCT116 | 17.8 |

These findings suggest that this compound may have therapeutic potential in cancer treatment, warranting further investigation into its efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 3-Ethoxypyridine-2-sulfonyl fluoride involves its ability to act as a sulfonylating agent. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can alter the activity, stability, and interaction of proteins, making it a useful tool in biochemical research .

Comparación Con Compuestos Similares

3-Methoxypyridine-2-sulfonyl fluoride: Similar structure but with a methoxy group instead of an ethoxy group.

3-Chloropyridine-2-sulfonyl fluoride: Contains a chlorine atom at the 3-position instead of an ethoxy group.

3-Fluoropyridine-2-sulfonyl fluoride: Contains a fluorine atom at the 3-position instead of an ethoxy group.

Uniqueness: 3-Ethoxypyridine-2-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs. The ethoxy group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .

Actividad Biológica

3-Ethoxypyridine-2-sulfonyl fluoride (CAS Number: 2287320-55-0) is an organofluorine compound characterized by its sulfonyl fluoride group at the 2-position and an ethoxy group at the 3-position of the pyridine ring. This compound is notable for its reactivity, particularly as a sulfonylating agent in various biological and chemical applications.

- Molecular Formula : C₇H₈FNO₃S

- Molecular Weight : 195.21 g/mol

- Appearance : Typically a colorless to pale yellow liquid

- Solubility : Soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. The sulfonyl fluoride group can react with nucleophilic sites on target molecules, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds. This modification can influence the activity, stability, and interactions of proteins, making it a valuable tool in biochemical research.

Reaction Pathways

-

Nucleophilic Substitution : The sulfonyl fluoride group can be replaced by various nucleophiles, including:

- Amines

- Alcohols

- Thiols

- Hydrolysis : In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.

- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions under specific conditions.

Enzyme Inhibition Studies

Research indicates that compounds containing sulfonyl fluoride groups can inhibit various enzymes by modifying key residues essential for their activity. For example, studies have shown that this compound can effectively inhibit enzymes involved in metabolic pathways, thus providing insights into metabolic regulation.

Case Studies

- Inhibition of Glycolytic Enzymes :

-

Protein Modification :

- In cellular models, this compound has been used to modify specific amino acid residues in proteins, allowing researchers to study changes in protein function and interaction dynamics.

Applications in Research and Industry

This compound serves multiple roles across different fields:

- Organic Synthesis : Used as a building block for synthesizing various heterocyclic compounds.

- Pharmaceutical Development : Acts as a precursor for synthesizing bioactive compounds.

- Biochemical Research : Employed to study enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 3-Methoxypyridine-2-sulfonyl fluoride | Methoxy group instead of ethoxy | Similar enzyme inhibition properties |

| 3-Chloropyridine-2-sulfonyl fluoride | Chlorine atom at the 3-position | Different reactivity profile |

| 3-Fluoropyridine-2-sulfonyl fluoride | Fluorine atom at the 3-position | Varies in solubility and reactivity |

Propiedades

IUPAC Name |

3-ethoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZIWGAZBGPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.